4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound seems to be a complex organic molecule that might be related to benzo[d]thiazol derivatives . These derivatives have been studied for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Antimicrobial and Antiproliferative Applications
One of the key areas of application for similar compounds involves antimicrobial and antiproliferative activities. The synthesis of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides has been investigated for their in vitro antibacterial and antifungal activities. These compounds have demonstrated bacteriostatic and fungistatic actions, with some showing fungicidal effects against specific fungi. Moreover, their antiproliferative activity against human cancer cell lines, such as colon cancer (HCT116), murine leukemia (P388), and breast cancer (MCF7), highlights their potential as lead compounds for developing novel antiproliferative agents. The quantitative structure-activity relationship (QSAR) studies further underline the significance of topological parameters in describing their antimicrobial activity, suggesting a potential route for the development of new therapeutic agents targeting infectious diseases and cancer (Kumar et al., 2012).
Molecular Structure and Drug Design
Another application is found in the molecular structure analysis and drug design domain, where the synthesis and characterization of novel derivatives provide insights into the structure-function relationship essential for pharmacological activities. Studies involving the synthesis of new nitro and sulfonamide derivatives of thiadiazoloquinazolinones through cyclocondensation illustrate the role of electron-withdrawing substituents in enhancing the compound's efficacy. These methodologies offer a pathway for creating improved compounds with potential therapeutic benefits, including antifungal and antimicrobial properties (Shlenev et al., 2017).
Advanced Materials and Chemical Sensors
Compounds similar to "4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide" also find applications in the development of advanced materials and chemical sensors. The study of first hyperpolarizability of heterocyclic sulfonamides for Langmuir-Blodgett films highlights their potential in creating materials with unique electro-optical properties. Such materials are valuable for applications in nonlinear optics and can contribute to the development of novel optical devices and sensors (Kucharski et al., 1997).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibitHIV-1 Reverse Transcriptase (RT) . This enzyme plays a major role in the replication of the HIV-1 virus, making it a crucial target for antiretroviral therapy .
Mode of Action
The compound’s mode of action is likely related to its interaction with its target enzyme. For instance, similar compounds have been found to bind to the allosteric center of RT , leading to an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding .
Biochemical Pathways
Given its potential target, it may impact theHIV-1 replication pathway by inhibiting the RT enzyme . This could lead to a decrease in viral replication and a subsequent reduction in viral load.
Pharmacokinetics
Similar compounds have been reported to exhibitremarkable stability in rat plasma and rat and human microsomes , suggesting good metabolic stability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of the RT enzyme. This could lead to a reduction in HIV-1 replication , potentially slowing the progression of HIV infection .
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including Mnk1 and Mnk2 kinases . The nature of these interactions involves the compound’s ability to inhibit these kinases, which are essential in tumor development .
Cellular Effects
4-(Indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of certain cell lines and causing cell cycle arrest . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by effectively downregulating the downstream proteins -eIF4E, Mcl-1, and c-myc .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting Mnk kinases, which play a crucial role in tumor development .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the compound exhibits remarkable stability in rat plasma and rat and human microsomes . Long-term effects on cellular function observed in in vitro or in vivo studies include the suppression of tumor growth in LL/2 syngeneic models .
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c27-21(24-22-23-18-10-7-16(26(28)29)13-20(18)32-22)15-5-8-17(9-6-15)33(30,31)25-12-11-14-3-1-2-4-19(14)25/h1-10,13H,11-12H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHPRMTRFGFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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